
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone is a chemical compound known for its unique structure and reactivity. It contains both a phosphoryl group and an isocyanate group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with 4-isocyanato-3,5-dimethylphenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of target molecules.
Comparación Con Compuestos Similares
Similar compounds to (Diphenylphosphoryl)(4-isocyanato-3,5-dimethylphenyl)methanone include:
3,4-Dimethylphenyl isocyanate: This compound has a similar isocyanate group but lacks the phosphoryl group, making it less versatile in certain reactions.
Diphenylphosphoryl chloride: This compound contains the phosphoryl group but lacks the isocyanate group, limiting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both phosphoryl and isocyanate groups, allowing it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
492470-44-7 |
|---|---|
Fórmula molecular |
C22H18NO3P |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
diphenylphosphoryl-(4-isocyanato-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C22H18NO3P/c1-16-13-18(14-17(2)21(16)23-15-24)22(25)27(26,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,1-2H3 |
Clave InChI |
AHFCXAVRISCANH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=C=O)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
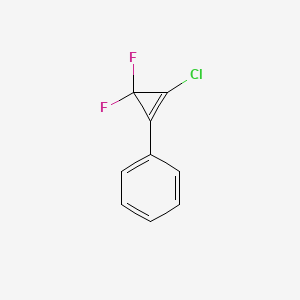
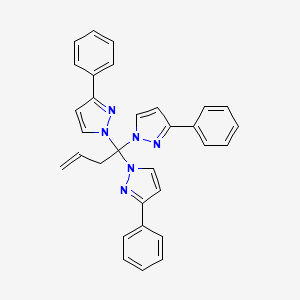
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)


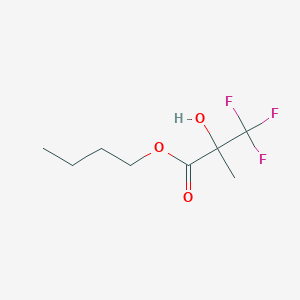

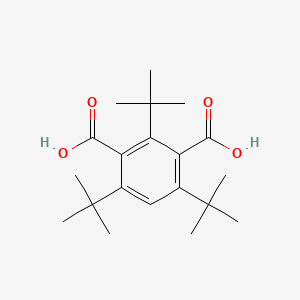

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

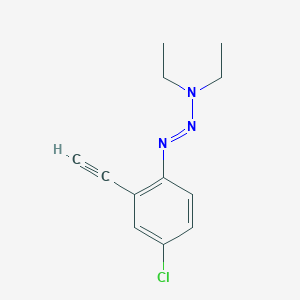
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
